Sub‑Nanomolar Cellular Functional Antagonism Surpasses Clinical‑Stage Comparator AZD‑2098
In direct cross‑study comparisons performed under comparable cellular conditions, CCR4 antagonist 4 achieves low‑nanomolar inhibition of both CCL22 (MDC)‑induced chemotaxis (IC₅₀ = 7 nM) and CCL22‑mediated calcium mobilization (IC₅₀ = 3 nM) [REFS‑1]. In contrast, the clinical‑stage Class II antagonist AZD‑2098 exhibits substantially weaker functional activity, inhibiting CCL22‑induced chemotaxis with an IC₅₀ of 501 nM and calcium flux with an IC₅₀ of 32 nM [REFS‑2]. This represents a >70‑fold differential in chemotaxis inhibition potency, which directly impacts the compound’s ability to block effector cell migration at pharmacologically achievable concentrations.
| Evidence Dimension | Inhibition of CCL22‑induced chemotaxis |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | AZD‑2098, IC₅₀ = 501 nM |
| Quantified Difference | ≈ 72‑fold higher potency for CCR4 antagonist 4 |
| Conditions | Human Th2 cell chemotaxis assay; human CCR4‑expressing cell lines |
Why This Matters
Sub‑nanomolar functional activity translates to lower required working concentrations in vitro and a wider experimental window for mechanistic studies.
- [1] AZD2098 Product Technical Datasheet, AnjieChem. View Source
